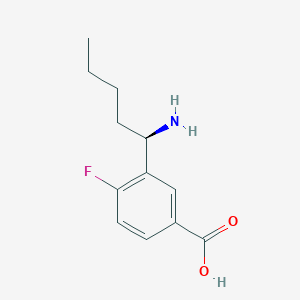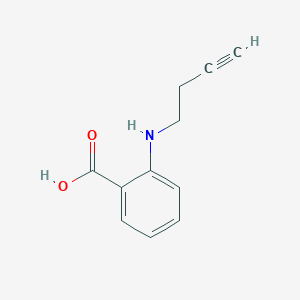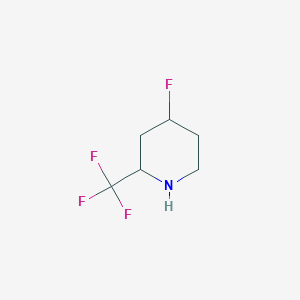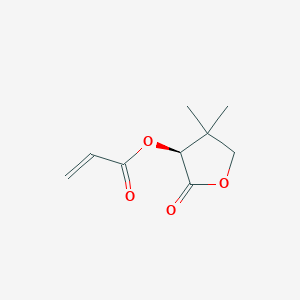
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with a dimethyl substitution and an acrylate group. Acrylates are known for their diverse applications in various fields due to their ability to undergo polymerization and form versatile polymers .
Méthodes De Préparation
The synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate can be achieved through several methods. One common approach involves the esterification of the corresponding alcohol with acrylic acid in the presence of a catalyst. The reaction typically takes place at elevated temperatures (100-120°C) using acidic heterogeneous catalysts such as cation exchangers . Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group is highly susceptible to free-radical polymerization, forming polyacrylates with diverse properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in drug delivery systems, the polymers can encapsulate
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
[(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m1/s1 |
Clé InChI |
ICMBTQSRUNSRKI-SSDOTTSWSA-N |
SMILES isomérique |
CC1(COC(=O)[C@H]1OC(=O)C=C)C |
SMILES canonique |
CC1(COC(=O)C1OC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


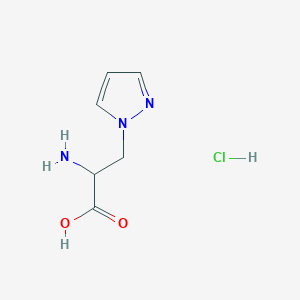
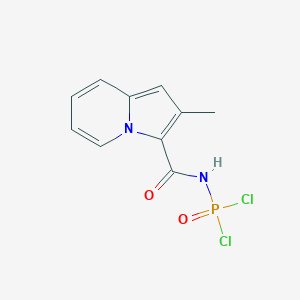
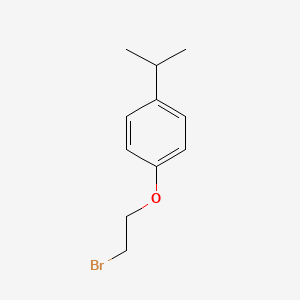

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
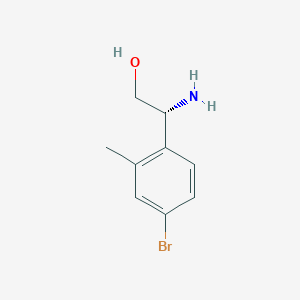
![(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13058024.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
